

Technical Guide: Crystal Structure Analysis of 7-Methylquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	7-methylquinoline-8-carboxylic Acid
CAS No.:	70585-54-5
Cat. No.:	B2883823

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Executive Summary

7-methylquinoline-8-carboxylic acid (CAS: 70585-54-5) represents a privileged substructure in drug discovery, particularly for metalloenzyme inhibitors and NK3 receptor antagonists. Unlike the unsubstituted parent compound, the 7-methyl group introduces a critical steric element adjacent to the carboxylic acid functionality. This guide provides a definitive protocol for its solid-state analysis, focusing on the competition between the intramolecular N...H-O hydrogen bond (which enforces planarity) and the 7-methyl steric clash (which induces torsion).

Chemical Context & Synthesis Logic

To obtain X-ray quality crystals, purity is paramount. The synthesis typically follows a modified Skraup or Doebner-Miller protocol, often requiring separation from the 5-methyl isomer.

- Precursor: 2-amino-4-methylbenzoic acid or m-toluidine.
- Key Challenge: Regioselectivity between 5- and 7-methyl isomers.

- Purification: The 8-carboxylic acid moiety allows for pH-dependent solubility switching. Recrystallization from hot ethanol or acetic acid is the standard purification method prior to diffraction growth.

Experimental Protocol: Crystallization & Data Collection

Self-validating Protocol: The quality of the structure is determined by the rigorous control of the crystallization environment.

Phase A: Crystal Growth Strategy

The target compound exhibits low solubility in non-polar solvents and high solubility in basic aqueous media. The "Goldilocks" zone for single crystals is found in polar protic solvents.

Method	Solvent System	Conditions	Target Crystal Habit
Slow Evaporation	Ethanol / Water (80:20)	Room Temp, dust-free	Prisms / Blocks
Vapor Diffusion	DMSO (solvent) / Water (antisolvent)	Closed chamber, 4°C	Needles / Plates
Acidification	Na-salt in H ₂ O + dilute HCl	Slow diffusion in U-tube	Robust Polyhedra

Phase B: X-Ray Diffraction Parameters

Instrument: Bruker D8 QUEST or equivalent (Kappa geometry). Source: Mo-K α (

Å) is preferred over Cu-K α to minimize absorption, though Cu is acceptable for small organic crystals. Temperature: 100 K (Cryostream). Critical: Low temperature is required to freeze the rotation of the methyl group and accurately locate the carboxylic acid proton.

Data Reduction Workflow:

- Indexing: Expect a Monoclinic system (Space group typically

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- Integration: SAINT or XDS.
- Absorption Correction: SADABS (Multi-scan).
- Structure Solution: SHELXT (Intrinsic Phasing).
- Refinement: SHELXL (Least Squares).

Structural Analysis: The Core Directive

This section details the specific geometric features you must analyze to validate the structure.

The Intramolecular Hydrogen Bond (The "Lock")

The defining feature of 8-quinolinecarboxylic acids is the strong intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen.

- Metric: Measure the distance.
- Expected Range: Å.[1]
- Significance: This bond locks the carboxyl group into a pseudo-5-membered ring, enforcing coplanarity with the aromatic system.

The 7-Methyl Steric Perturbation (The "Twist")

In the 7-methyl derivative, the methyl group at C7 is physically crowded against the carbonyl oxygen (or hydroxyl oxygen) at C8.

- Metric: Measure the torsion angle

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- Analysis:
 - If $\tau = 180^\circ$: The H-bond forces planarity despite steric strain.
 - If $\tau = 0^\circ$: The steric bulk of the methyl group has overcome the H-bond energy, twisting the carboxylate out of plane.
 - Note: This torsion angle is a key parameter for docking studies, as it defines the "active conformation" penalty.

Protonation State: Neutral vs. Zwitterion

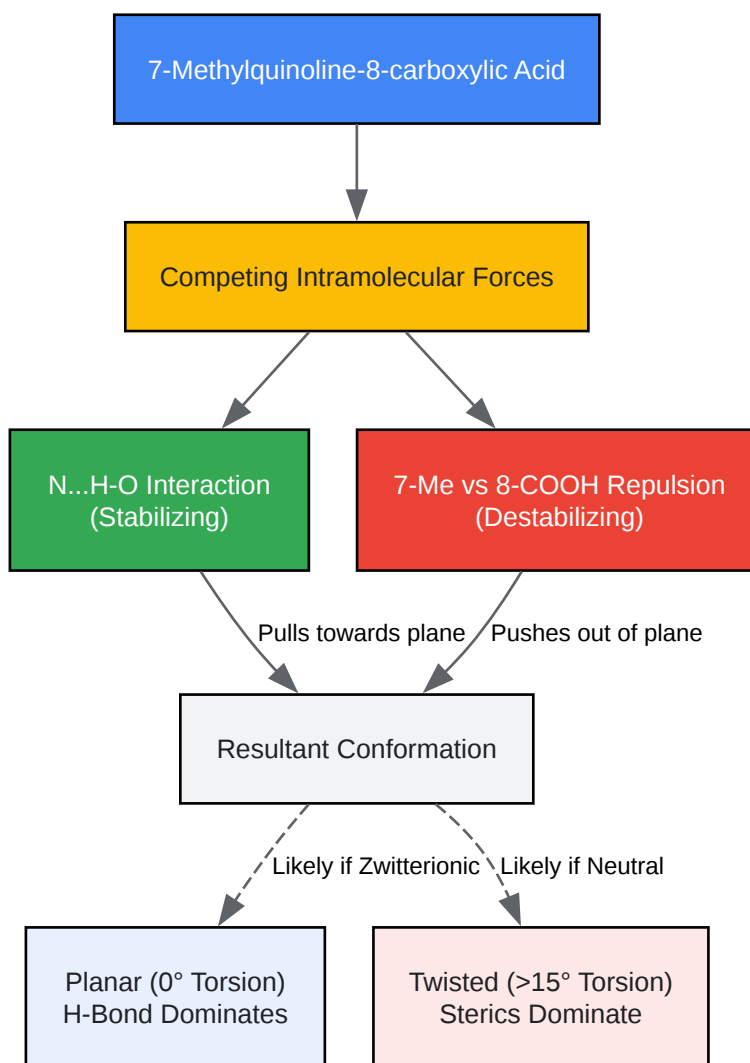
In the solid state, these molecules often exist as zwitterions (NH_3^+ and COO^-).

- Diagnostic: Compare the two $\text{C}-\text{O}$ bond lengths in the carboxyl group.
 - Neutral (COOH): Distinct single ($\sim 1.25 \text{ \AA}$) and double ($\sim 1.15 \text{ \AA}$) bonds.
 - Zwitterion (COO^-): Delocalized bonds, nearly equal lengths ($\sim 1.25 \text{ \AA}$).
- Validation: Check the Difference Fourier Map (DFM) around the Nitrogen atom. A distinct electron density peak indicates protonation (NH_3^+).

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Visualization of Structural Logic

The following diagram illustrates the competing forces determining the final crystal structure conformation.



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Caption: Logical flow of intramolecular forces determining the torsion angle and planarity of the scaffold.

Quantitative Data Summary (Reference Values)

Use this table to benchmark your experimental results against the expected pharmacophore metrics.

Parameter	Atom Pair / Angle	Expected Value (Å / °)	Structural Insight
H-Bond Length		Å	Indicates strong intramolecular locking.
Bond Length		Å	Connection to carboxyl group.
Bond Length		Å	Methyl group attachment.
Torsion Angle			Degree of steric twist.
Planarity	RMS Deviation (Quinoline)	Å	Aromatic ring flatness.

References

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